molecular formula C21H29F3N2O2 B7010835 N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide

N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7010835
M. Wt: 398.5 g/mol
InChI Key: MOTQBNJLOKSZBF-UHFFFAOYSA-N
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Description

N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a trifluoropropyl group, an oxan-2-yl group, and a piperidine ring

Properties

IUPAC Name

N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N2O2/c22-21(23,24)18(13-16-7-2-1-3-8-16)14-25-20(27)26-11-6-9-17(15-26)19-10-4-5-12-28-19/h1-3,7-8,17-19H,4-6,9-15H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTQBNJLOKSZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCCN(C2)C(=O)NCC(CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoropropyl halides.

    Attachment of the Oxan-2-yl Group: The oxan-2-yl group can be attached through etherification reactions involving oxan-2-ol and suitable leaving groups.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

  • N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carboxylate
  • N-(2-benzyl-3,3,3-trifluoropropyl)-3-(oxan-2-yl)piperidine-1-carbamate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

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